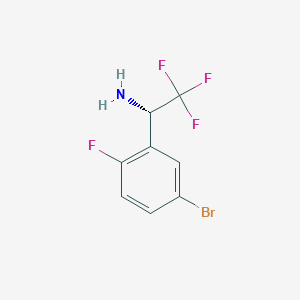

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Description

Chemical Identity and Nomenclature

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is systematically catalogued under Chemical Abstracts Service number 1212881-54-3, establishing its unique identity within chemical databases. The compound's molecular formula C₈H₆BrF₄N reflects its complex halogenated structure, containing both bromine and multiple fluorine atoms integrated within an aromatic amine framework. The molecular weight of 272.04 daltons positions this compound within the range typical of pharmaceutical intermediates and research chemicals.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the (S)-stereochemical configuration at the primary carbon center. The name explicitly identifies the 5-bromo-2-fluorophenyl aromatic substituent, indicating the specific substitution pattern on the benzene ring, where bromine occupies the meta position relative to the fluorine atom. The 2,2,2-trifluoroethan-1-amine portion denotes the trifluoromethyl-substituted ethylamine backbone, emphasizing the presence of three fluorine atoms on the terminal carbon atom.

Alternative nomenclature systems may refer to this compound using variations that highlight different structural aspects. The MDL number MFCD08438590 provides an additional unique identifier within chemical databases, facilitating cross-referencing across different information systems. The compound's classification as a trifluoroethylamine derivative places it within a significant category of organofluorine compounds that have gained prominence in medicinal chemistry and materials science applications.

The SMILES notation NC@HC1=CC(Br)=CC=C1F provides a concise structural representation that encodes the stereochemistry and connectivity. This notation explicitly indicates the (S)-configuration through the [@H] designation and maps the complete molecular architecture, including the halogen substitutions and their positions within the aromatic ring system.

Stereochemistry and Chirality at the C-1 Position

The stereochemical complexity of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine centers on the chiral carbon atom at the 1-position of the ethanamine chain. This carbon atom serves as the stereogenic center, bearing four distinct substituents: the amino group, the trifluoromethyl group, a hydrogen atom, and the substituted phenyl ring. The (S)-absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the substituents are ranked according to atomic number and stereochemical precedence.

The trifluoromethyl group represents one of the highest priority substituents due to the high atomic number of fluorine atoms. The 5-bromo-2-fluorophenyl substituent contributes significant steric bulk and electronic influence at the chiral center, creating a unique three-dimensional molecular architecture. The amino group, being the functional handle of the molecule, occupies a critical position that determines the compound's potential biological and chemical reactivity patterns.

Research in vibrational circular dichroism has demonstrated that compounds containing trifluoromethyl groups exhibit characteristic spectroscopic signatures that correlate with their absolute stereochemistry. Studies have established that the correspondence between the sign of vibrational circular dichroism bands in the 1110-1150 wavenumber region and the (R) or (S) configuration holds consistently for 1-aryl-2,2,2-trifluoroethanols, providing a reliable method for stereochemical assignment. This principle extends to related trifluoroethylamine derivatives, offering valuable insights into the stereochemical behavior of such compounds.

The stereochemical integrity of the (S)-configuration significantly influences the compound's conformational preferences and intermolecular interactions. Computational studies suggest that the bulky trifluoromethyl group and the halogenated aromatic ring create distinct conformational constraints that affect the molecule's overall shape and reactivity profile. These stereochemical considerations become particularly important when evaluating the compound's potential applications in asymmetric synthesis or as a chiral building block for more complex molecular architectures.

The enantiomeric purity of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is typically maintained at high levels, with commercial sources reporting purities of 98% or higher. This high stereochemical purity is essential for applications requiring precise molecular recognition or when the compound serves as a precursor for stereoselective transformations.

Physical and Chemical Properties

The physical and chemical properties of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine reflect the combined influence of its halogenated aromatic system and trifluoroethylamine backbone. The molecular weight of 272.04 daltons places the compound in a favorable range for pharmaceutical applications, balancing sufficient molecular complexity with appropriate size for biological activity.

Table 1: Computational and Physical Properties

The calculated logarithm of the partition coefficient (LogP) value of 3.1503 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This lipophilicity value falls within the range commonly associated with orally bioavailable compounds, though the specific biological applications would depend on additional factors including target specificity and metabolic stability.

The topological polar surface area of 26.02 square angstroms represents a relatively low value, consistent with the limited number of polar functional groups in the molecule. The primary contributors to the polar surface area are the amino group and the aromatic fluorine substituent, while the trifluoromethyl group, despite containing multiple fluorine atoms, contributes minimally due to the low polarity of the carbon-fluorine bonds in this context.

The hydrogen bonding profile shows one hydrogen bond acceptor and one hydrogen bond donor, both associated with the amino functional group. This limited hydrogen bonding capacity influences the compound's solubility characteristics and intermolecular interaction patterns. The single rotatable bond in the molecule corresponds to the connection between the aromatic ring and the chiral carbon, providing some conformational flexibility while maintaining overall structural rigidity.

Storage requirements for the compound typically involve maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve chemical integrity. The presence of multiple halogen atoms and the amine functional group can contribute to chemical reactivity under certain conditions, necessitating careful handling and storage protocols to maintain compound stability.

Electronic Structure and Molecular Interactions

The electronic structure of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is characterized by the complex interplay between the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the amino group. The trifluoromethyl group represents one of the strongest electron-withdrawing substituents in organic chemistry, significantly influencing the electronic distribution throughout the molecule.

The aromatic ring system incorporates two distinct halogen substituents: bromine at the 5-position and fluorine at the 2-position relative to the point of attachment. These halogens exert different electronic effects due to their varying electronegativity and size characteristics. Fluorine, being the most electronegative element, creates strong inductive withdrawal of electron density, while bromine contributes both inductive and mesomeric effects that influence the aromatic electron distribution.

Research on related trifluoromethyl-containing compounds has demonstrated that the carbon-fluorine bonds in trifluoromethyl groups exhibit unique vibrational characteristics that can be monitored using vibrational circular dichroism spectroscopy. The stretching modes of the trifluoromethyl group typically appear in the 1110-1150 wavenumber region and show distinct patterns that correlate with the stereochemical configuration at adjacent carbon centers.

The molecular orbital structure of the compound reflects the significant contribution of fluorine lone pairs to the overall electronic framework. The highly electronegative fluorine atoms create regions of high electron density that can participate in weak intermolecular interactions, including hydrogen bonding with appropriate donor groups. These interactions become particularly important in determining crystal packing arrangements and solution-phase aggregation behavior.

The amino group serves as the primary basic center in the molecule, though its basicity is significantly reduced by the electron-withdrawing influence of both the trifluoromethyl group and the halogenated aromatic ring. This electronic deactivation affects the compound's potential for protonation and its behavior in acid-base equilibria, influencing its chemical reactivity and biological interaction patterns.

Computational studies suggest that the compound adopts preferential conformations that minimize steric interactions between the bulky substituents while optimizing electronic stabilization through favorable orbital interactions. The restricted rotation around the aromatic-aliphatic bond creates distinct conformational populations that can be characterized through computational chemistry methods and experimental spectroscopic techniques.

Historical Context in Organofluorine Chemistry Research

The development of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine represents a significant advancement within the broader historical context of organofluorine chemistry, particularly in the specialized field of trifluoroethylamine derivatives. The systematic exploration of trifluoromethyl-containing compounds has evolved substantially since the mid-20th century, driven by their unique properties and potential applications in pharmaceutical and materials science.

Historical research in asymmetric synthesis of trifluoroethylamines has established fundamental methodologies for accessing these challenging molecular targets. Early synthetic approaches focused on the stereospecific reduction of chiral 1,3-oxazolidines derived from trifluoromethyl ketones, demonstrating that reduction with lithium aluminum hydride could proceed with retention of stereochemical configuration. These foundational studies established the principles that continue to guide modern synthetic approaches to chiral trifluoroethylamine preparation.

The recognition of trifluoromethyl groups as important chromophores in vibrational circular dichroism spectroscopy has provided crucial insights into the structural and stereochemical analysis of these compounds. Research has demonstrated that the vibrational circular dichroism spectra of chiral compounds containing trifluoromethyl groups exhibit diagnostic features that correlate directly with their absolute stereochemical configuration. This work has established reliable spectroscopic methods for stereochemical assignment in trifluoroethylamine derivatives.

The incorporation of multiple halogen substituents, as exemplified in (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, reflects the modern understanding of how different halogens can be strategically positioned to optimize molecular properties. The combination of bromine and fluorine substituents represents a sophisticated approach to molecular design, leveraging the distinct electronic and steric properties of different halogen atoms to achieve desired physicochemical characteristics.

Contemporary research in organofluorine chemistry has increasingly focused on the development of compounds that incorporate multiple fluorine-containing functional groups, recognizing their potential for enhanced biological activity and improved pharmacological properties. The trifluoroethylamine motif has emerged as particularly valuable due to its unique combination of metabolic stability, favorable physicochemical properties, and potential for specific molecular interactions.

The synthetic accessibility of compounds like (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine through modern preparative methods reflects the maturation of organofluorine synthetic chemistry. Advanced techniques for introducing trifluoromethyl groups and controlling stereochemistry have made such complex molecular architectures readily accessible for research and development applications. This accessibility has accelerated research into the properties and applications of these sophisticated fluorinated compounds.

Properties

IUPAC Name |

(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDAOYHEAHURX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluorobenzyl alcohol.

Conversion to Intermediate: The alcohol is converted to the corresponding bromide using hydrobromic acid.

Formation of Trifluoroethylamine: The bromide is then reacted with trifluoroethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

One of the most prominent applications of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is in medicinal chemistry. Its structural characteristics make it a candidate for developing pharmaceuticals targeting various biological pathways.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibitor (SSRI) properties. Studies have shown that the trifluoroethyl group can enhance the binding affinity to serotonin transporters, suggesting potential antidepressant activity .

- Anticancer Properties : Preliminary studies have indicated that compounds containing bromine and fluorine substituents can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Material Science

In material science, (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be utilized in synthesizing advanced materials such as polymers and coatings.

Applications in Polymers

The incorporation of trifluoroethyl groups into polymer matrices can significantly enhance thermal stability and chemical resistance. This property is particularly beneficial for applications in harsh environments .

Agrochemicals

The compound's unique chemical structure also positions it as a potential candidate for developing agrochemicals. Its fluorinated nature may provide enhanced bioactivity and reduced environmental impact.

Potential Applications

- Pesticides : The presence of fluorine atoms can improve the efficacy of pesticides by enhancing their absorption and retention in plant tissues while reducing degradation rates .

- Herbicides : Similar compounds have been explored for their herbicidal properties, targeting specific plant metabolic pathways to inhibit growth without harming non-target species .

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Findings

Substituent Position Effects: The 5-bromo-2-fluoro substitution pattern in the target compound creates a sterically hindered and electron-deficient aromatic ring, which may enhance binding to hydrophobic pockets in proteins . Replacing the phenyl ring with a pyridinyl group (e.g., ) introduces a hydrogen-bond acceptor (N atom), improving aqueous solubility but altering electronic properties.

Trifluoroethylamine Side Chain: The CF₃ group enhances lipophilicity and metabolic resistance compared to non-fluorinated amines. This feature is shared with BACE1 inhibitors (e.g., ), where the CF₃ group stabilizes binding interactions via hydrophobic and dipole effects.

Stereochemical Influence :

- The (S)-configuration is critical for enantioselective activity in related compounds. For example, BACE1 inhibitors show marked differences in potency between enantiomers , suggesting similar stereochemical sensitivity for the target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs, such as Schiff base condensations () or chiral resolution using sulfinamide auxiliaries (). However, bromo and fluoro substituents may require careful optimization to avoid side reactions.

Commercial and Research Status

Biological Activity

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆BrF₄N

- Molecular Weight : 272.04 g/mol

- CAS Number : 1212881-54-3

- Boiling Point : 251.9 °C (predicted)

- Density : 1.664 g/cm³ (predicted)

- pKa : 5.44 (predicted)

The compound's structure includes a bromine atom, a fluorine atom, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances its binding affinity to various receptors and enzymes, potentially modulating biological pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antiparasitic Activity :

- Initial studies have shown that compounds with similar structural motifs can inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. While specific data for (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is limited, the presence of fluorine and bromine suggests potential antiparasitic effects .

- Cytotoxicity Studies :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiparasitic | Potential inhibition of PfATP4 | |

| Cytotoxicity | Low toxicity in human cell lines | |

| Pharmacokinetics | Improved stability and bioavailability expected |

Case Study: Antiparasitic Screening

A study aimed at optimizing compounds targeting PfATP4 showed that modifications in molecular structure could significantly enhance activity against malaria parasites. Although (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine was not the primary focus, it represents a scaffold that could be optimized based on findings from similar compounds .

Q & A

Q. What are the established synthetic routes for (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine in academic settings?

Methodological Answer: The synthesis of this chiral amine typically involves two approaches:

- Enzymatic Asymmetric Synthesis : ω-Transaminases (ω-TAs) are widely used for enantioselective amination. For example, biphasic systems (e.g., 20% toluene) mitigate product inhibition by sequestering co-products like acetophenone, enhancing yield and enantiomeric excess (ee) . Wild-type or engineered transaminases (e.g., Codexis ATA-302) can achieve >99% ee under optimized conditions (Table 1).

- Chemical Synthesis : Nucleophilic substitution of halogenated precursors (e.g., 5-bromo-2-fluorophenyl ketones) with trifluoroethylamine derivatives is a common route. For example, 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3) is a key intermediate .

Q. Table 1: Representative Transaminase-Catalyzed Syntheses of Chiral Amines

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its stereochemistry?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve absolute configuration. For visualization, ORTEP-III with a GUI provides clear thermal ellipsoid plots .

- Chiral HPLC/CE : Enantiomeric purity is validated using chiral stationary phases (e.g., cyclodextrin columns) or capillary electrophoresis (CE) with >99% ee achievable .

- NMR Spectroscopy : NMR is critical for monitoring fluorinated groups, while NOESY confirms spatial arrangement of substituents .

Q. How can researchers verify the enantiomeric purity of this compound?

Methodological Answer:

- Chiral Analytical Techniques :

- Cross-Validation : Combine X-ray (for absolute configuration) with HPLC (for purity) to resolve discrepancies, especially if fluorine atoms cause anomalous scattering .

Advanced Research Questions

Q. What strategies optimize ω-transaminase activity for asymmetric synthesis of this chiral amine?

Methodological Answer:

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -Br, -F) to enhance enzyme-substrate compatibility. For example, 5-bromo-2-fluorophenyl derivatives improve binding in transaminase active sites .

- Solvent Engineering : Biphasic systems (aqueous/organic) reduce inhibition by hydrophobic byproducts. Toluene (20% v/v) is effective for similar fluorinated amines .

- Directed Evolution : High-throughput screening of transaminase mutants (e.g., Codexis libraries) improves activity and stability under industrial conditions .

Q. How do researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols : Use SHELXL’s restraints for fluorine atoms, which often exhibit anisotropic displacement parameters. Adjust weighting schemes to mitigate overfitting .

- Validation Tools : Employ RIZOR (residual density analysis) in SHELXLE to detect model errors. Cross-check with DFT-calculated geometries (e.g., Gaussian09) .

- Multi-Method Cross-Validation : Compare X-ray data with - HOESY NMR to validate fluorine positioning .

Q. What are the key considerations in designing stability studies for fluorinated aryl amines under varying pH conditions?

Methodological Answer:

- Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40°C for 14 days. Monitor via LC-MS for defluorination or ring-opening byproducts .

- Stabilization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.